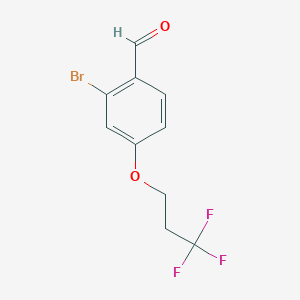

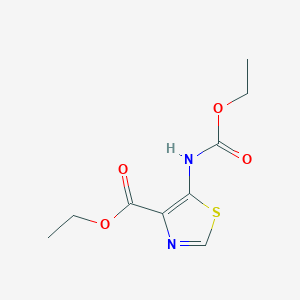

![molecular formula C8H11NO2 B1443866 (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol CAS No. 1363210-25-6](/img/structure/B1443866.png)

(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A series of lipophilic diaromatic derivatives of ®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol were synthesized and evaluated pharmacologically in vitro and in vivo for anticonvulsant activity . The compounds were effective as GABA uptake inhibitors and anticonvulsants, showing that these compounds can cross the blood-brain barrier .Molecular Structure Analysis

The molecular formula of “(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol” is C8H11NO2 . The InChI code is 1S/C8H11NO2/c10-5-8-6-3-1-2-4-7 (6)9-11-8/h10H,1-5H2 .Physical And Chemical Properties Analysis

“(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol” has a molecular weight of 153.18 g/mol . It is a yellow to brown solid at room temperature .Applications De Recherche Scientifique

Organic Synthesis

(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol: is a valuable building block in organic synthesis. It can be used to construct complex molecules due to its reactive isoxazole ring. This compound can undergo various chemical reactions, including cycloadditions, to form new bonds and create diverse molecular architectures .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of pharmacologically active molecules. Its modified derivatives can act on the central nervous system (CNS) and may have potential as therapeutic agents for neurological disorders .

Material Science

Isoxazole rings are known for their incorporation into materials with unique electronic properties. The tetrahydrobenzo[C]isoxazol moiety could be used to synthesize novel polymers or small molecules that contribute to the development of organic semiconductors .

Agricultural Chemistry

Isoxazole derivatives have been explored for their use in agriculture. They can be synthesized into compounds that exhibit herbicidal or insecticidal activities, potentially leading to the development of new agrochemicals .

Biochemistry Research

This compound can be used as a scaffold for developing enzyme inhibitors. By modifying the isoxazole ring, researchers can create molecules that specifically bind to enzymes and modulate their activity, which is crucial in understanding biochemical pathways .

Environmental Science

In environmental science, derivatives of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol can be utilized as sensors or indicators for the presence of pollutants. Their chemical structure allows them to interact with specific contaminants, changing color or fluorescence in response .

Nanotechnology

The isoxazole ring can be functionalized to create molecules that self-assemble into nanostructures. These structures have potential applications in drug delivery systems and nanodevice fabrication .

Catalysis

Isoxazole derivatives can act as ligands in catalytic systems. They can stabilize metal catalysts and enhance their reactivity for various chemical transformations, including oxidation and reduction reactions .

Safety and Hazards

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-2,1-benzoxazol-3-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-5-8-6-3-1-2-4-7(6)9-11-8/h10H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQYGVCVGUFDOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601242558 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol | |

CAS RN |

1363210-25-6 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363210-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

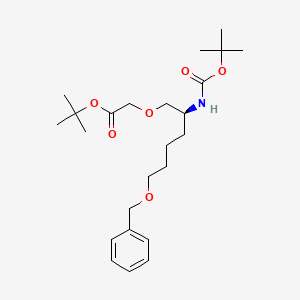

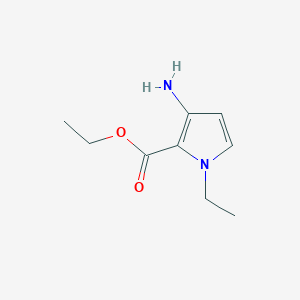

![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1443785.png)

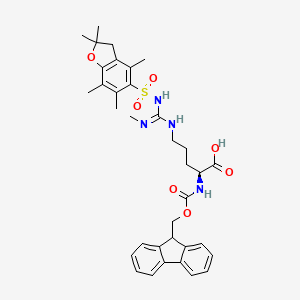

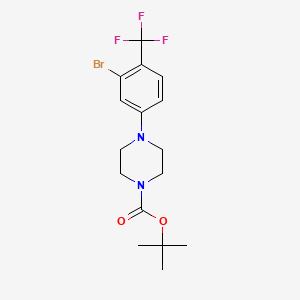

![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)

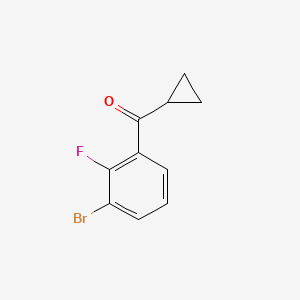

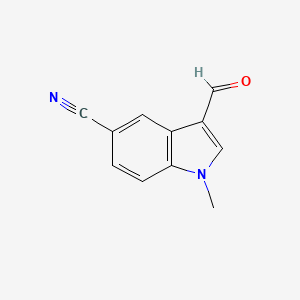

![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)

![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride](/img/structure/B1443806.png)